molecular formula C20H16N4O B11140070 2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide

2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B11140070
M. Wt: 328.4 g/mol
InChI Key: DAHMLTYWIHIVAB-UHFFFAOYSA-N
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Description

2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide: PHTPP , belongs to the class of imidazo[1,2-a]pyrimidines. It has garnered attention due to its selective interaction with estrogen receptors (ERs). Specifically, PHTPP acts as a selective estrogen receptor β (ERβ) full antagonist with remarkable selectivity for ERβ over ERα . This distinction is crucial because ERα and ERβ play distinct roles in various tissues and cellular processes.

Preparation Methods

The synthetic routes to PHTPP involve the construction of the imidazo[1,2-a]pyrimidine scaffold. While I don’t have specific details on industrial production methods, researchers have explored various synthetic approaches. One common method involves the condensation of appropriate precursors, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system. Reaction conditions and reagents may vary, but the goal is to achieve high yields and purity.

Chemical Reactions Analysis

PHTPP can undergo several types of reactions:

    Oxidation: Oxidative processes can modify the phenyl and imidazo[1,2-a]pyrimidine moieties.

    Reduction: Reduction reactions may lead to the formation of different intermediates or derivatives.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (for substitution). The major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures exhibit a range of biological activities, particularly antimicrobial effects. 2-Phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide has shown promising results in antibacterial and antiviral assays. Studies suggest that derivatives of this compound may effectively target various strains of bacteria and viruses, indicating potential therapeutic applications for treating infectious diseases .

Synthesis and Characterization

The synthesis of this compound typically involves acetylation of 2-phenylimidazo[1,2-a]pyridine with acetic anhydride. The reaction conditions generally require mild heating, resulting in the formation of colorless crystals upon purification .

Structural Comparisons and Related Compounds

The structural complexity of this compound enhances its biological activity compared to simpler derivatives. Notable compounds with similar structures include:

Compound NameStructural FeaturesBiological Activity
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamideImidazo[1,2-a]pyridine coreAntiviral activity against cytomegalovirus
4-(7-pyrrolidin-1-ylimidazo[1,2-a]pyrimidin-2-yl)phenolContains a phenolic groupPotential neuroprotective effects
7-(4-fluoropiperidin-1-yl)-2-phenylimidazo[1,2-a]pyrimidineFluorinated derivativeAnticancer properties

These comparisons underscore the potential for developing novel therapeutic agents based on the imidazo-pyrimidine framework .

Quantum Chemical Investigations

Recent studies have utilized quantum chemical methods to analyze the molecular properties of imidazo[1,2-a]pyrimidine derivatives. Such investigations provide insights into electronic structures and interactions at a molecular level, which are crucial for understanding their biological activities and optimizing their drug-like properties .

Mechanism of Action

PHTPP’s mechanism involves binding to ERβ, thereby blocking its activation. By antagonizing ERβ, it suppresses tumor cell growth in certain contexts. Further research is needed to elucidate downstream pathways and molecular targets.

Comparison with Similar Compounds

PHTPP’s uniqueness lies in its selective ERβ antagonism. Similar compounds include other imidazo[1,2-a]pyrimidines, but few exhibit such pronounced ERβ selectivity.

Biological Activity

2-Phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide is a complex organic compound notable for its unique structural features, including dual phenyl substitutions and an imidazo[1,2-a]pyrimidine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.

Chemical Structure

The molecular formula of this compound is C20H16N4OC_{20}H_{16}N_4O, indicating the presence of two phenyl groups, a pyrimidine ring, and an acetamide functional group. The structural complexity enhances its biological activity compared to simpler derivatives, potentially improving binding affinities and selectivity towards biological targets .

Synthesis

The synthesis of this compound typically involves the acetylation of 2-phenylimidazo[1,2-a]pyridine with acetic anhydride under mild heating conditions. This reaction yields colorless crystals upon purification .

Antibacterial and Antiviral Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antibacterial and antiviral activities. Notably, compounds within this class have shown efficacy against various strains of bacteria and viruses .

Table 1: Biological Activity Summary

Compound NameStructural FeaturesBiological Activity
This compoundImidazo[1,2-a]pyridine coreAntibacterial and antiviral activity
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamideImidazo[1,2-a]pyridine coreAntiviral activity against cytomegalovirus
4-(7-pyrrolidin-1-ylimidazo[1,2-a]pyrimidin-2-yl)phenolContains a phenolic groupPotential neuroprotective effects
7-(4-fluoropiperidin-1-yl)-2-phenylimidazo[1,2-a]pyrimidineFluorinated derivativeAnticancer properties

Case Studies

In a study evaluating the antibacterial properties of similar compounds, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . These findings suggest that this compound may possess comparable or enhanced activity.

Additionally, antiviral assays have indicated that imidazo[1,2-a]pyridine derivatives can inhibit viral replication effectively. The structural features of these compounds contribute to their mechanism of action by interacting with viral proteins or host cell receptors .

Structure–Activity Relationship (SAR)

The structural complexity of this compound is believed to enhance its biological activity. SAR studies suggest that modifications in the substituents on the imidazo and pyrimidine rings can significantly influence the compound's potency against various biological targets .

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

2-phenyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C20H16N4O/c25-17(14-15-8-3-1-4-9-15)22-19-18(16-10-5-2-6-11-16)23-20-21-12-7-13-24(19)20/h1-13H,14H2,(H,22,25)

InChI Key

DAHMLTYWIHIVAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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